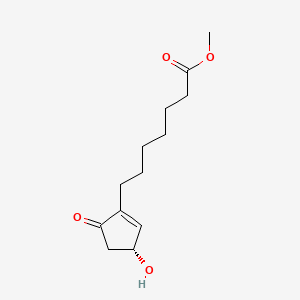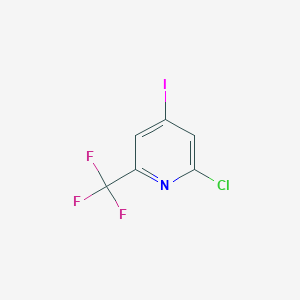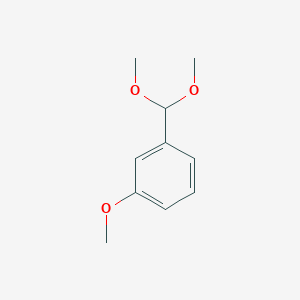
Phyltetralin
Vue d'ensemble
Description
Phyltetralin is an aromatic hydrocarbon that is found in many plants, fungi, and bacteria. It is a colorless, viscous liquid with a strong, sweet odor. It is used in a variety of applications, including as a solvent, a surfactant, a flavor enhancer, a preservative, and a pesticide. In addition, it is used in the synthesis of pharmaceuticals, fragrances, and cosmetics. The chemical structure of this compound is C12H14O, and it has a molecular weight of 170.2 g/mol.
Applications De Recherche Scientifique
Médecine : Applications hépatoprotectrices et anticancéreuses
Phyltetralin, identifié comme un lignane bioactif, a montré des propriétés hépatoprotectrices et anticancéreuses prometteuses. Des recherches indiquent que la this compound peut être efficace dans le traitement de la nécrose hépatique et de certains carcinomes . Son rôle dans le traitement du cancer est particulièrement important en raison de son potentiel chimiothérapeutique, offrant une alternative naturelle aux médicaments synthétiques.
Agriculture : Amélioration de la santé des plantes
En agriculture, la this compound pourrait être utilisée pour améliorer la santé des plantes. Des études suggèrent que les lignanes comme la this compound possèdent des propriétés antimicrobiennes, qui pourraient protéger les cultures des agents pathogènes . Cette application est cruciale pour une agriculture durable et pour réduire la dépendance aux pesticides chimiques.
Protection de l'environnement : Activité antioxydante
Les propriétés antioxydantes de la this compound la rendent précieuse pour la protection de l'environnement. Elle peut potentiellement atténuer le stress oxydatif causé par les polluants, offrant une solution naturelle aux efforts de dépollution environnementale . Cette application est vitale pour maintenir l'équilibre écologique et protéger la faune.
Biotechnologie : Culture de tissus et génie génétique
En biotechnologie, le rôle de la this compound s'étend, en particulier dans la culture de tissus et le génie génétique. Elle a été utilisée dans la propagation in vitro et la culture de cals, montrant un potentiel pour la multiplication massive des plantes médicinales . Cette application est essentielle pour la conservation des espèces végétales et l'exploration de nouveaux médicaments à base de plantes.
Science des matériaux : Développement de nouveaux matériaux
La this compound peut contribuer au développement de nouveaux matériaux en science des matériaux. Ses propriétés structurelles pourraient inspirer la création de nouveaux biomatériaux dotés de fonctionnalités spécifiques, telles qu'une durabilité accrue ou une biodégradabilité . Ce domaine est crucial pour faire progresser la technologie et créer des matériaux durables.
Applications industrielles : Production de composés bioactifs
Sur le plan industriel, la this compound peut être produite à grande échelle pour la production de composés bioactifs. Ses activités pharmacologiques en font un candidat pour le développement de nouveaux médicaments et compléments alimentaires . Cette application est importante pour l'industrie pharmaceutique, qui vise à répondre à la demande croissante de produits de santé naturels.
Mécanisme D'action
Target of Action
Phyltetralin, a natural product isolated from the hexane-ethyl acetate extract of Phyllanthus amarus leaves , primarily targets the innate immune system . It exhibits immunosuppressive effects on different lineages of the innate immune system .
Mode of Action
This compound interacts with its targets, particularly the Polymorphonuclear neutrophil (PMN), to inhibit chemotaxis . It also shows strong inhibition against reactive oxygen species (ROS) production from PMA-stimulated neutrophil . Furthermore, this compound shows weak inhibition on CD18 expression and moderate inhibition on engulfment activity .
Biochemical Pathways
This compound’s interaction with its targets affects several biochemical pathways. It has been found to exhibit potent inhibitory action on both phagocytic and CD18 expression of phagocytes . This leads to significant changes in the immune response, particularly in the innate immune system .
Pharmacokinetics
It is known that this compound is a natural product that can be isolated from plant extracts , suggesting that it may be absorbed and metabolized in the body. More research is needed to fully understand the pharmacokinetics of this compound .
Result of Action
The result of this compound’s action is the modulation of the immune response. By inhibiting chemotaxis and ROS production, as well as affecting CD18 expression and engulfment activity, this compound can suppress the activity of the innate immune system . This can have significant effects at the molecular and cellular levels, potentially influencing the body’s response to pathogens and other immune challenges .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extraction process from Phyllanthus amarus leaves can impact the concentration and efficacy of this compound . Additionally, the body’s internal environment, including factors such as pH, temperature, and the presence of other molecules, can also affect the stability and action of this compound. More research is needed to fully understand how these and other environmental factors influence the action of this compound .
Propriétés
IUPAC Name |
(1R,2S,3S)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-bis(methoxymethyl)-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-25-13-17-9-16-11-22(29-5)23(30-6)12-18(16)24(19(17)14-26-2)15-7-8-20(27-3)21(10-15)28-4/h7-8,10-12,17,19,24H,9,13-14H2,1-6H3/t17-,19-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZKSEXMNQGXJU-ROMRWMGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=CC(=C(C=C2C(C1COC)C3=CC(=C(C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1COC)C3=CC(=C(C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317953 | |
| Record name | Phyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123048-17-9 | |
| Record name | Phyltetralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123048-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phyltetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123048179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYLTETRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN67OWS5VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



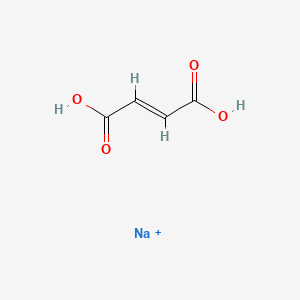

![(2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol](/img/structure/B1589352.png)
![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)

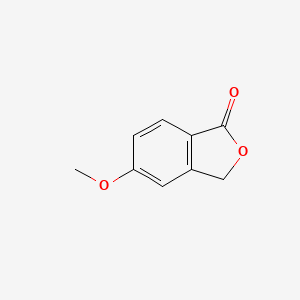


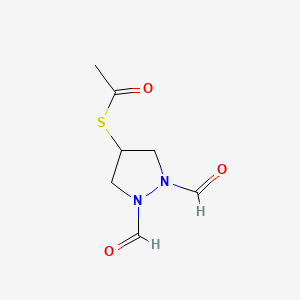
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)
